Zoliflodacin

Catalog No.
S004111
CAS No.
1620458-09-4
M.F
C22H22FN5O7
M. Wt
487.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zoliflodacin

CAS Number

1620458-09-4

Product Name

Zoliflodacin

IUPAC Name

(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione

Molecular Formula

C22H22FN5O7

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1

InChI Key

ZSWMIFNWDQEXDT-ZESJGQACSA-N

SMILES

CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O

Synonyms

ETX0914; ETX-0914; ETX 0914; AZD0914; AZD-0914; AZD 0914; Zoliflodacin; CAS#1620458-09-4.;(2R,4S,4aS)-11-fluoro-2,4-dimethyl-8-((S)-4-methyl-2-oxooxazolidin-3-yl)-1,2,4,4a-tetrahydro-2'H,6H-spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5,5'-

Canonical SMILES

CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O

Isomeric SMILES

C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O

Description

The exact mass of the compound Zoliflodacin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Unique Mechanism of Action

Zoliflodacin works by inhibiting bacterial type II topoisomerases, enzymes essential for DNA replication and repair. Unlike existing fluoroquinolone antibiotics, zoliflodacin targets distinct binding sites on these enzymes, offering a potential advantage against bacteria that have developed resistance to other antibiotics. This unique mechanism of action makes zoliflodacin a valuable candidate for addressing the growing threat of antibiotic resistance.

Broad-Spectrum Activity

While primarily developed to combat Neisseria gonorrhoeae, the causative agent of gonorrhea, zoliflodacin exhibits activity against a wider range of bacteria. Preclinical studies have demonstrated its effectiveness against Gram-positive, fastidious Gram-negative, and atypical pathogens, including Staphylococcus aureus and Mycoplasma pneumoniae.

Zoliflodacin is a novel spiropyrimidinetrione antibiotic primarily developed for the treatment of gonorrhea, particularly targeting strains resistant to existing therapies. Its chemical formula is C22H22FN5O7C_{22}H_{22}FN_5O_7, and it has a molecular weight of approximately 487.44 g/mol. The compound exhibits a unique structure characterized by a complex arrangement of rings, which contributes to its mechanism of action against bacterial pathogens, particularly Neisseria gonorrhoeae and Staphylococcus aureus .

As mentioned earlier, zoliflodacin inhibits the ATPase subunit of bacterial type II topoisomerase, preventing DNA strand passage and leading to cell death. This unique mechanism offers potential advantages against bacteria resistant to fluoroquinolones that target the gyrase subunit.

  • Toxicity: Zoliflodacin appears to be well-tolerated in clinical trials, with no serious adverse events reported.
  • Carcinogenicity: Long-term carcinogenicity studies are still ongoing, but initial data suggests no significant carcinogenic potential.
  • Other hazards: No major flammability or reactivity concerns have been identified.

Zoliflodacin functions as a bactericidal agent by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This inhibition leads to the stabilization of DNA cleavage complexes, preventing the religation of DNA strands after cleavage . The antibiotic binds at the same site as quinolones but does not utilize the water-metal ion bridge typically involved in quinolone action, making it less susceptible to resistance mechanisms that target this pathway .

Zoliflodacin demonstrates potent antibacterial activity against Neisseria gonorrhoeae, with minimal inhibitory concentrations (MICs) often reported around 4 µg/mL . Its unique mechanism allows it to maintain efficacy even against multi-drug-resistant strains, which are increasingly prevalent in clinical settings. Studies indicate that zoliflodacin has a low frequency of resistance development compared to traditional antibiotics, making it a promising candidate for treating resistant infections .

The synthesis of zoliflodacin is accomplished through a stereoselective process involving nine steps from readily available starting materials. This method ensures high purity and yield, which is crucial for pharmaceutical applications . The synthetic pathway has been optimized to facilitate the production of zoliflodacin while minimizing by-products.

Zoliflodacin is primarily indicated for the treatment of gonorrhea, especially in cases where conventional antibiotics fail due to resistance. Its development is part of a broader effort to address the growing challenge of antibiotic resistance in sexually transmitted infections . Additionally, research is ongoing to explore its potential applications against other bacterial infections.

Interaction studies have shown that zoliflodacin's pharmacokinetics can be affected by food intake; specifically, the absorption rate is delayed when taken with food. For instance, the time to reach maximum concentration increases significantly in fed states compared to fasting . Understanding these interactions is essential for optimizing dosing regimens in clinical settings.

Zoliflodacin shares structural and functional similarities with several other antibiotics, particularly within the fluoroquinolone class. Below is a comparison highlighting its uniqueness:

Compound NameClassMechanism of ActionResistance Profile
ZoliflodacinSpiropyrimidinetrioneInhibits DNA gyrase and topoisomerase IVLow frequency of resistance
CiprofloxacinFluoroquinoloneInhibits DNA gyrase and topoisomerase IVHigh frequency of resistance
LevofloxacinFluoroquinoloneInhibits DNA gyrase and topoisomerase IVModerate frequency of resistance
MoxifloxacinFluoroquinoloneInhibits DNA gyrase and topoisomerase IVModerate frequency of resistance

Zoliflodacin's distinct binding properties and lower propensity for resistance development make it a unique addition to the arsenal against antibiotic-resistant bacteria .

XLogP3

1.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

487.15032622 g/mol

Monoisotopic Mass

487.15032622 g/mol

Heavy Atom Count

35

Appearance

Solid powder

UNII

FWL2263R77

Drug Indication

Treatment of gonococcal infection

Wikipedia

Zoliflodacin

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

Explore Compound Types